2-Bromo-4-chlorothiazole-5-carboxylic acid
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Overview
Description
2-Bromo-4-chlorothiazole-5-carboxylic acid is a halogenated thiazole derivative with the molecular formula C4HBrClNO2S. This compound is characterized by the presence of bromine and chlorine atoms on the thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chlorothiazole-5-carboxylic acid typically involves the halogenation of thiazole derivatives. One common method is the reaction of 4-chlorothiazole-5-carboxylic acid with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods allow for better control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chlorothiazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used to oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) can be employed for the reduction of the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound derivatives with higher oxidation states.
Reduction: Formation of 2-bromo-4-chlorothiazole-5-hydroxymethyl derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
2-Bromo-4-chlorothiazole-5-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
2-Bromo-4-chlorothiazole-5-carboxylic acid is similar to other halogenated thiazole derivatives, such as 2-chlorothiazole-4-carboxylic acid and 2-bromo-4-methylthiazole-5-carboxylic acid. the presence of both bromine and chlorine atoms on the thiazole ring makes it unique in terms of its chemical reactivity and biological activity. These differences can lead to variations in the compound's effectiveness and specificity in various applications.
Comparison with Similar Compounds
2-Chlorothiazole-4-carboxylic acid
2-Bromo-4-methylthiazole-5-carboxylic acid
2-Bromo-4-chlorothiazole-5-carboxylic acid
Properties
IUPAC Name |
2-bromo-4-chloro-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClNO2S/c5-4-7-2(6)1(10-4)3(8)9/h(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYDZKFYXFXGBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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